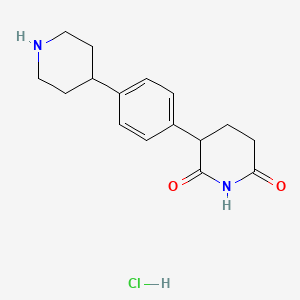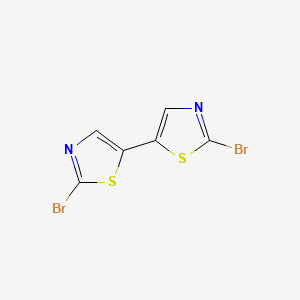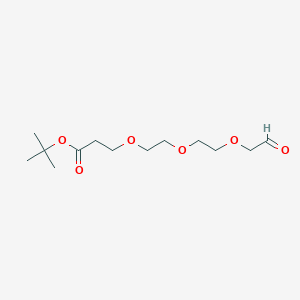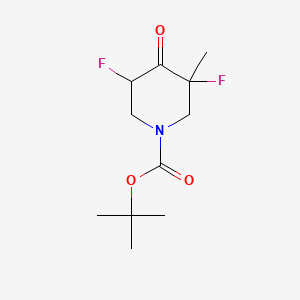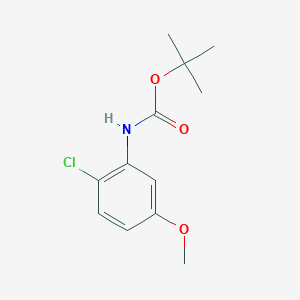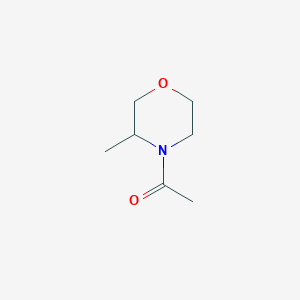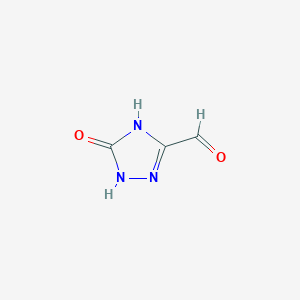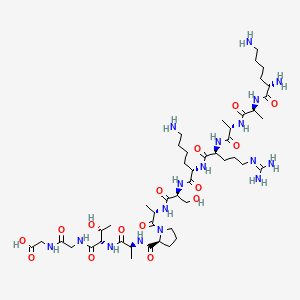
Histone H3 (23-34)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histone H3 (23-34) is a peptide fragment derived from the histone H3 protein, which is one of the five main histones involved in the structure of chromatin in eukaryotic cells . Histone H3 plays a crucial role in the organization of DNA into nucleosomes, which are the fundamental units of chromatin. This peptide fragment includes amino acids 23 to 34 of the histone H3 protein, which are important for various post-translational modifications that regulate gene expression and chromatin dynamics .
准备方法
Synthetic Routes and Reaction Conditions: Histone H3 (23-34) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acid derivatives and coupling reagents to form peptide bonds under controlled conditions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of histone peptides, including Histone H3 (23-34), typically involves large-scale SPPS using automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product . The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and other analytical techniques .
化学反应分析
Types of Reactions: Histone H3 (23-34) undergoes various post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination . These modifications are crucial for regulating chromatin structure and gene expression.
Common Reagents and Conditions:
Methylation: Catalyzed by histone methyltransferases using S-adenosylmethionine as the methyl donor.
Acetylation: Catalyzed by histone acetyltransferases using acetyl-CoA as the acetyl donor.
Phosphorylation: Catalyzed by kinases using ATP as the phosphate donor.
Ubiquitination: Involves the attachment of ubiquitin to lysine residues by E3 ubiquitin ligases.
Major Products Formed:
Methylated Histone H3 (23-34): Involved in gene repression or activation depending on the site of methylation.
Acetylated Histone H3 (23-34): Associated with gene activation and increased chromatin accessibility.
Phosphorylated Histone H3 (23-34): Plays a role in cell cycle regulation and gene expression.
Ubiquitinated Histone H3 (23-34): Involved in DNA repair and transcription regulation.
科学研究应用
Histone H3 (23-34) is widely used in scientific research to study the role of histone modifications in gene regulation and chromatin dynamics . Some key applications include:
Epigenetics Research: Investigating how post-translational modifications of histone H3 (23-34) influence gene expression and chromatin structure.
Cancer Research: Studying the role of histone modifications in cancer development and progression.
Developmental Biology: Understanding the role of histone H3 (23-34) modifications in cell differentiation and development.
Drug Discovery: Identifying potential therapeutic targets for diseases related to aberrant histone modifications.
作用机制
Histone H3 (23-34) exerts its effects through various post-translational modifications that alter chromatin structure and gene expression . These modifications serve as signals for the recruitment of specific proteins, such as transcription factors, chromatin remodelers, and other regulatory proteins . For example, methylation of lysine 27 on histone H3 (23-34) (H3K27me) is recognized by polycomb repressive complex 2 (PRC2), leading to gene repression . Acetylation of lysine 27 (H3K27ac) is associated with active gene transcription and is recognized by bromodomain-containing proteins .
相似化合物的比较
Histone H3 (23-34) can be compared to other histone peptides, such as Histone H3 (1-20) and Histone H3 (35-55), which also undergo various post-translational modifications . Histone H3 (23-34) is unique due to its specific sequence and the critical role of its modifications in regulating gene expression and chromatin dynamics . Similar compounds include:
Histone H3 (1-20): Involved in nucleosome assembly and chromatin compaction.
Histone H3 (35-55): Plays a role in chromatin remodeling and gene regulation.
Histone H3 (23-34) stands out due to its involvement in key regulatory processes and its extensive use in epigenetics research .
属性
分子式 |
C46H83N17O15 |
|---|---|
分子量 |
1114.3 g/mol |
IUPAC 名称 |
2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C46H83N17O15/c1-23(56-39(72)28(49)12-6-8-16-47)36(69)55-24(2)37(70)59-30(14-10-18-52-46(50)51)40(73)60-29(13-7-9-17-48)41(74)61-31(22-64)42(75)58-26(4)45(78)63-19-11-15-32(63)43(76)57-25(3)38(71)62-35(27(5)65)44(77)54-20-33(66)53-21-34(67)68/h23-32,35,64-65H,6-22,47-49H2,1-5H3,(H,53,66)(H,54,77)(H,55,69)(H,56,72)(H,57,76)(H,58,75)(H,59,70)(H,60,73)(H,61,74)(H,62,71)(H,67,68)(H4,50,51,52)/t23-,24-,25-,26-,27+,28-,29-,30-,31-,32-,35-/m0/s1 |
InChI 键 |
UTHBMLWZKTVCKP-VQZNGJAKSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


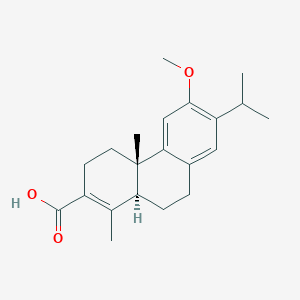
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13914369.png)
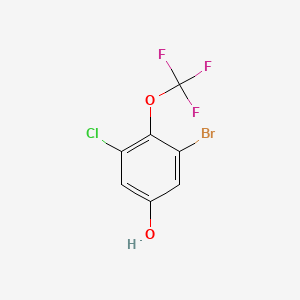
![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
